N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a synthetic organic compound characterized by a butanamide backbone linked to a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group.
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-4-13(17)15-11-6-8-12(9-7-11)16-10-3-5-14(16)18/h6-9H,2-5,10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAUUELBTVXYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide typically involves the reaction of 4-aminobutyric acid with 2-oxopyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(aminomethyl)phenyl]-4-(2-oxopiperidin-1-yl)butanamide
- Structure: Features a piperidinone (six-membered lactam) instead of pyrrolidinone and an aminomethyl group on the phenyl ring.
- Impact: The larger piperidinone ring may alter lipophilicity and steric interactions compared to the pyrrolidinone variant.
- Applications: Not explicitly stated, but similar compounds are explored as intermediates in drug synthesis .
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Structure : Incorporates a chloropyridinyl group and a sulfonamido-pyrimidinyl substituent.
- Impact : The chloropyridine and sulfonamide groups enhance binding to biological targets (e.g., CTPS1 enzyme inhibition). The butanamide acts as a linker, optimizing molecular conformation for therapeutic activity .
- Applications : Patented as a human CTPS1 inhibitor for treating proliferative diseases like cancer .
Backbone and Functional Group Modifications
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB)
- Structure: Replaces the phenyl-pyrrolidinone group with a nitrosophenoxy chain and an aminoethyl terminal.
- Impact: The nitroso and hydroxymethyl groups enable photopolymerization, making it suitable for bioadhesives. The aminoethyl group facilitates crosslinking in hydrogel matrices .
- Applications : Used in methacrylated gelatin (GelMA)-based bioadhesives for tissue engineering .
Stereoisomeric Butanamide Derivatives
- Structure: Complex stereoisomers with dimethylphenoxy and tetrahydropyrimidinyl groups (e.g., compounds m, n, o in ).
- Impact : Stereochemistry (R/S configurations) critically affects receptor binding and metabolic stability. For example, slight stereochemical variations can alter potency by orders of magnitude .
- Applications : Investigated as chiral drugs targeting specific enzymatic pathways .
Complex Hybrid Structures
Triazine-Linked Butanamide Derivatives
- Structure: Incorporates triazine cores with dimethylamino and hydroxymethyl substituents ().
- Impact : The triazine ring enables conjugation with multiple functional groups, enhancing multi-target interactions. The hydroxymethyl group improves solubility and biocompatibility .
- Applications: Potential use in drug delivery systems or as enzyme inhibitors due to modular design .
4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-[4-(5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-pyrrolidin-1-yl)phenyl]butanamide
- Structure: Combines a bis-tert-butylphenoxy group and a tetrazole-thioether-pyrrolidinone moiety.
- The tetrazole ring introduces sulfur-mediated metabolic stability .
- Applications : Likely explored for central nervous system (CNS) disorders or antimicrobial agents .
Structural and Functional Comparison Table
Key Research Findings and Implications
Bioadhesive Applications : Butanamide derivatives with photopolymerizable groups (e.g., NB) highlight the compound’s versatility beyond pharmaceuticals .
Therapeutic Potential: Structural modifications (e.g., chloropyridine, sulfonamide) correlate with targeted enzyme inhibition, emphasizing the importance of substituent design .
Stereochemical Sensitivity: Stereoisomers demonstrate that minor structural changes can drastically alter pharmacological profiles, necessitating rigorous chiral analysis .
Hybrid Systems : Integration with triazine or tetrazole rings expands applications in multi-target drug design and CNS therapies .
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide, a compound with the molecular formula C14H18N2O2, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
The compound features a butanamide backbone with a pyrrolidine ring and a phenyl group , contributing to its unique biological profile. The specific arrangement of substituents is crucial for its interaction with biological targets, influencing its pharmacological effects.
Research indicates that compounds similar to this compound often exhibit antimicrotubule activity , which involves targeting the colchicine-binding site in tubulin. This mechanism is significant in cancer therapy, where disruption of microtubule dynamics can inhibit cell proliferation.
Biological Activities
This compound has been associated with several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects on various human cancer cell lines, with activity observed in the low nanomolar to low micromolar range.
- Anticonvulsant Properties : Similar compounds have shown promise as anticonvulsants, with some derivatives being used clinically (e.g., levetiracetam) . The potential for this compound to influence neuronal excitability warrants further investigation.
- Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals and protect cells from oxidative stress, contributing to its potential role in disease prevention.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Antiproliferative effects on cancer cell lines | |
| Anticonvulsant | Potential for seizure control | |
| Antioxidant | Scavenging of free radicals |
Experimental Studies
In vitro assays have been employed to evaluate the biological activity of this compound. Notable methods include:
- DPPH Assay : This assay measures the ability of the compound to neutralize free radicals, indicating its antioxidant capacity.
- ABTS Assay : Similar to DPPH, this assay assesses the scavenging ability against another radical species.
Results from these assays have shown that this compound possesses significant antioxidant properties, which may enhance its therapeutic potential in oxidative stress-related conditions.
Future Directions
While initial findings are promising, further research is necessary to fully elucidate the biological mechanisms and therapeutic applications of this compound. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
- Structure–Activity Relationship (SAR) : Understanding how different structural modifications affect biological activity will be crucial for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
